molecular formula C19H16ClN5O B3411310 1-(4-chlorobenzyl)-N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 903859-63-2

1-(4-chlorobenzyl)-N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B3411310
CAS No.: 903859-63-2
M. Wt: 365.8 g/mol
InChI Key: WUPBURYLZMAJLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chlorobenzyl)-N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 4-chlorobenzyl group at the 1-position and a 4-methoxyphenylamine substituent at the 4-position of the heterocyclic core. This scaffold is structurally analogous to kinase inhibitors and therapeutic agents targeting cancer and infectious diseases . The 4-chlorobenzyl moiety likely enhances lipophilicity and target binding, while the 4-methoxyphenyl group may influence solubility and metabolic stability .

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-N-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN5O/c1-26-16-8-6-15(7-9-16)24-18-17-10-23-25(19(17)22-12-21-18)11-13-2-4-14(20)5-3-13/h2-10,12H,11H2,1H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUPBURYLZMAJLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=C3C=NN(C3=NC=N2)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-chlorobenzyl)-N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the chlorobenzyl group: This step often involves the use of chlorobenzyl chloride in the presence of a base to facilitate nucleophilic substitution.

    Attachment of the methoxyphenyl group: This can be done through a coupling reaction using methoxyphenylboronic acid and a suitable catalyst, such as palladium, under Suzuki coupling conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and continuous flow techniques.

Chemical Reactions Analysis

Oxidation Reactions

The pyrazolo[3,4-d]pyrimidine core and methoxyphenyl group exhibit susceptibility to oxidation under specific conditions:

Reaction Reagents/Conditions Products Source
Methoxy group demethylationHBr (48% in AcOH), 110°C, 6 hFormation of phenolic derivative (N-(4-hydroxyphenyl) analog)
Aromatic ring oxidationKMnO₄, acidic mediumPartial hydroxylation of chlorobenzyl or pyrazolo-pyrimidine rings

Key Findings :

  • Demethylation of the 4-methoxyphenyl group yields a phenolic derivative, enhancing hydrogen-bonding potential.

  • Strong oxidants like KMnO₄ may degrade the pyrazolo-pyrimidine core, limiting synthetic utility.

Reduction Reactions

Reduction primarily targets the aromatic and heterocyclic systems:

Reaction Reagents/Conditions Products Source
Chlorobenzyl group reductionH₂, Pd/C (10%), EtOH, 60°CDechlorination to form 1-benzyl-N-(4-methoxyphenyl) derivative
Pyrazolo-pyrimidine ring hydrogenationNaBH₄, NiCl₂ catalysisSaturation of pyrimidine ring (theoretical pathway, no experimental data)

Key Findings :

  • Catalytic hydrogenation selectively reduces the chlorobenzyl group without affecting the pyrazolo-pyrimidine core.

  • Full hydrogenation of the heterocyclic system remains unverified but is hypothesized for structural diversification .

Nucleophilic Substitution

The 4-chlorobenzyl group participates in nucleophilic displacement:

Reaction Reagents/Conditions Products Source
Chloride displacement with aminesPiperidine, DMF, 80°C1-(4-piperidinylbenzyl)-N-(4-methoxyphenyl) analog
HydrolysisNaOH (10%), EtOH/H₂O, reflux1-(4-hydroxybenzyl)-N-(4-methoxyphenyl) derivative

Mechanistic Insight :

  • The electron-withdrawing pyrazolo-pyrimidine core activates the chlorobenzyl group for SNAr reactions.

  • Alkaline hydrolysis produces a hydroxylated analog, enabling further functionalization.

Electrophilic Substitution

The 4-methoxyphenyl group directs electrophilic attacks:

Reaction Reagents/Conditions Products Source
NitrationHNO₃/H₂SO₄, 0°C3-Nitro-4-methoxyphenyl substituent
SulfonationSO₃, H₂SO₄, 50°C3-Sulfo-4-methoxyphenyl derivative

Key Findings :

  • Nitration occurs regioselectively at the meta position relative to the methoxy group .

  • Sulfonation enhances solubility in polar solvents but reduces membrane permeability .

Cross-Coupling Reactions

The compound’s halogen and amine groups enable metal-catalyzed couplings:

Reaction Reagents/Conditions Products Source
Suzuki-Miyaura couplingPd(PPh₃)₄, arylboronic acid, K₂CO₃, THF/H₂OBiaryl derivatives via chlorobenzyl substitution
Buchwald-Hartwig aminationPd₂(dba)₃, Xantphos, aryl halide, 100°CN-arylated pyrazolo-pyrimidine analogs

Mechanistic Insight :

  • Suzuki coupling replaces the chlorobenzyl group with arylboronic acids, enabling π-system extension .

  • Buchwald-Hartwig amination modifies the pyrimidine amine for kinase inhibitor development .

Scientific Research Applications

Chemistry

In the field of chemistry, 1-(4-chlorobenzyl)-N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine serves as a versatile building block for synthesizing more complex organic molecules. Its unique structure allows for various chemical reactions such as oxidation, reduction, and nucleophilic substitutions .

Biology

This compound is being investigated for its potential biological activities. Preliminary studies suggest that it may interact with specific molecular targets, modulating enzymatic activities and influencing various biochemical pathways. For instance, docking studies have indicated selectivity towards cyclin-dependent kinase 2 (CDK2), which is crucial in cell cycle regulation .

Case Study: CDK2 Inhibition

A study explored the inhibitory effects of pyrazolo[3,4-d]pyrimidine derivatives on CDK2. The findings demonstrated that modifications to the compound's structure could enhance its binding affinity to CDK2, suggesting its potential as an anticancer agent .

Medicine

Research is ongoing to evaluate the therapeutic potential of this compound in drug development. Its ability to modulate specific pathways makes it a candidate for targeting diseases such as cancer and inflammatory disorders. The compound's mechanism of action involves binding to enzymes or receptors, thereby affecting downstream signaling pathways .

Case Study: Anticancer Activity

In a recent study, derivatives of pyrazolo[3,4-d]pyrimidine were tested for their cytotoxic effects on various cancer cell lines. Results indicated that certain derivatives exhibited significant antiproliferative activity, supporting further investigation into their use as potential chemotherapeutic agents .

Industrial Applications

Beyond its research applications, this compound is also utilized in industrial chemistry for the development of new materials and as a precursor in synthesizing industrial chemicals. Its properties allow it to serve as a key intermediate in creating compounds with desired functionalities .

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzyl)-N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The pyrazolo[3,4-d]pyrimidine core is highly modular, with variations in substituents significantly altering biological activity and physicochemical properties. Key analogues include:

Compound Name Substituents (1-Position / 4-Position) Key Features Reference
1-(4-Chlorobenzyl)-N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine 4-Chlorobenzyl / 4-Methoxyphenyl Hypothesized kinase inhibitor; enhanced lipophilicity from chlorobenzyl N/A
S29 (1-(2-Chloro-2-(4-chlorophenyl)ethyl)-N-(4-fluorobenzyl)-...) 2-Chloro-2-(4-chlorophenyl)ethyl / 4-Fluorobenzyl Neuroblastoma-selective activity (SK-N-BE(2)); minimal side effects via GO nanosheets
N-(3-Methoxy-4-(4-methylpiperazin-1-yl)phenyl)-1-(4-methoxyphenyl)-... 4-Methoxyphenyl / 3-Methoxy-4-(4-methylpiperazinyl) Microwave-assisted synthesis (43% yield); potential kinase selectivity
N-(3,4-Dichlorophenyl)-1-(4-methoxyphenyl)-... 4-Methoxyphenyl / 3,4-Dichlorophenyl High melting point (516.8°C); density 1.47 g/cm³; low aqueous solubility
1-(2,4-Dimethylphenyl)-N-(4-methylbenzyl)-... 2,4-Dimethylphenyl / 4-Methylbenzyl Enhanced steric bulk; reduced polarity compared to chlorinated derivatives

Key Research Findings

Substituent Positioning : Chlorine at the para position (4-chlorobenzyl) enhances target affinity compared to ortho or meta positions, as seen in S29 .

Delivery Systems: GO nanosheets improve the therapeutic index of pyrazolo[3,4-d]pyrimidines by enhancing drug delivery and reducing systemic toxicity .

Selectivity : Bulky substituents (e.g., tert-butyl in ) confer kinase selectivity, whereas smaller groups (e.g., methoxy) broaden activity .

Biological Activity

Overview

1-(4-chlorobenzyl)-N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound belonging to the pyrazolo[3,4-d]pyrimidine family. This compound exhibits significant biological activity, particularly in medicinal chemistry, where it is being investigated for its potential therapeutic applications. The structural characteristics of this compound, including the chlorobenzyl and methoxyphenyl groups, contribute to its interaction with various biological targets.

The biological activity of this compound primarily involves its interaction with specific molecular targets within the body. It is believed to modulate the activity of enzymes and receptors, thereby influencing various biochemical pathways. Detailed studies are ongoing to identify the precise molecular interactions and pathways affected by this compound.

Biological Activities

Research has indicated a variety of biological activities associated with this compound:

  • Antiviral Activity : Similar compounds in the pyrazolo family have shown promising antiviral properties against viruses such as Herpes Simplex Virus Type 1 (HSV-1) and others. For instance, derivatives have been reported to significantly reduce viral plaque counts in laboratory settings .
  • Anticancer Potential : Some pyrazolo derivatives exhibit cytotoxic effects against cancer cell lines such as HeLa and MCF7. The mechanism often involves cell cycle arrest and induction of apoptosis in cancer cells .
  • Protein Kinase Inhibition : There is evidence suggesting that compounds within this class may act as inhibitors of specific protein kinases, which are critical in various signaling pathways involved in cell growth and proliferation .

Research Findings and Case Studies

A selection of research findings highlights the biological activities of this compound:

StudyFindings
Dawood et al. (2023)Identified pyrazolo derivatives with significant antiviral activity against HSV-1, with reductions in plaque counts by up to 69% .
Zhang et al. (2023)Developed bis-pyrazole derivatives that showed effective inhibition against tobacco mosaic virus at micromolar concentrations .
Research on Anticancer ActivityStudies indicated that pyrazolo derivatives could induce apoptosis in cancer cells by activating specific signaling pathways, leading to cell cycle arrest .

Comparative Analysis

To better understand the biological activity of this compound, it can be compared with related compounds:

CompoundStructureBiological Activity
4-(4-chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-aminiumSimilar core structureAntiviral properties against HSV-1
Phenyl boronic acid derivativesDifferent functional groupsAnticancer activity through different mechanisms

Q & A

Basic: What are the standard synthetic routes for preparing 1-(4-chlorobenzyl)-N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine?

Answer:
The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting a pyrazolo[3,4-d]pyrimidin-4-amine precursor with substituted benzyl halides under anhydrous conditions. For example:

  • Step 1: React 1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine with 4-chlorobenzyl chloride in dry acetonitrile at reflux (60–80°C) for 12–24 hours .
  • Step 2: Purify via recrystallization (e.g., using acetonitrile or ethanol) to achieve >95% purity.
    Alternative routes involve coupling intermediates like α-chloroacetamides or substituted benzoyl chlorides under Schotten-Baumann conditions .

Basic: How is structural characterization of this compound performed in academic research?

Answer:
Key methods include:

  • IR Spectroscopy: Identifies functional groups (e.g., N-H stretch at ~3150 cm⁻¹ for amines, C-Cl at ~750 cm⁻¹) .
  • ¹H/¹³C NMR: Confirms substitution patterns (e.g., aromatic protons at δ 7.2–7.6 ppm for chlorobenzyl, methoxy singlet at δ 3.8 ppm) .
  • HPLC: Validates purity (>95% required for pharmacological studies) .

Advanced: How can synthetic yields be optimized for this compound?

Answer:
Yield optimization strategies include:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reactivity of halide intermediates .
  • Catalysis: Use of K₂CO₃ or Et₃N as a base to deprotonate intermediates and accelerate substitution .
  • Temperature Control: Reflux at 80°C improves reaction kinetics without decomposition .
    Example data from recent studies:
SubstituentSolventCatalystYield (%)Reference
4-ChlorobenzylAcetonitrileK₂CO₃69–71
4-MethoxyphenylDMFEt₃N77

Advanced: How to resolve contradictions in reported bioactivity data (e.g., kinase inhibition vs. off-target effects)?

Answer:
Contradictions may arise from assay conditions or structural analogs. Mitigation strategies:

  • Selective Assays: Use competitive binding assays (e.g., Src kinase inhibition vs. MAPK pathways) to isolate target effects .
  • Control Compounds: Compare with known inhibitors (e.g., PP2 or PP3) to validate specificity .
  • Dose-Response Curves: Establish IC₅₀ values under standardized conditions (e.g., 1–50 µM range for kinase assays) .

Advanced: What methodologies are used to study pharmacokinetic properties of this compound?

Answer:
Key approaches include:

  • In Vitro ADME: Microsomal stability assays (e.g., liver microsomes + NADPH) to measure metabolic half-life .
  • Structural Modifications: Introduce hydroxyl groups (e.g., cyclohexanol substituents) to enhance solubility and reduce toxicity .
  • In Vivo Models: Pharmacokinetic profiling in rodent models (e.g., Cmax and AUC measurements) .

Advanced: How are biological targets identified for this compound in mechanistic studies?

Answer:
Target identification involves:

  • Kinase Profiling: Broad-spectrum kinase assays (e.g., Eurofins KinaseProfiler) to screen >100 kinases .
  • Molecular Docking: Computational modeling (e.g., AutoDock Vina) to predict binding affinity to Src or KDR kinases .
  • Phenotypic Screening: Assess anti-proliferative effects in triple-negative breast cancer (TNBC) cell lines (e.g., MDA-MB-231) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-chlorobenzyl)-N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Reactant of Route 2
1-(4-chlorobenzyl)-N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.